Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate
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Overview
Description
Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antiplatelet Activity
Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have shown potential as novel antiplatelet drug candidates. These compounds, including ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate, exhibit selective anti-PAR4 (protease-activated receptor 4) activity, which plays a crucial role in platelet aggregation, ATP release, and P-selectin expression. This class of compounds holds promise for the development of antiplatelet therapies, especially for conditions where PAR4-mediated platelet aggregation is a contributing factor. The study identified key functional groups contributing to the anti-PAR4 activity, essential for guiding future drug design in this area (Hua-Sin Chen et al., 2008).
Anti-Juvenile Hormone Activity
Several studies have highlighted the potential of ethyl 4-(2-benzylalkyloxy)benzoates and their derivatives in disrupting juvenile hormone (JH) activity in insect species. These compounds, including ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate, induce precocious metamorphosis in larvae by mimicking JH deficiency symptoms. This anti-JH activity suggests their utility in developing novel insect control strategies, especially for pest management. The research on these compounds also sheds light on the role of the ester group and the stereochemistry in their biological activity, providing insights into the design of more effective JH antagonists (Kenjiro Furuta et al., 2007).
Novel Materials for Reversible Optical Storage
In the realm of materials science, compounds related to ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate have been explored for their applications in reversible optical storage. The synthesis of novel polymers incorporating benzoate derivatives demonstrates the potential for creating materials with high photoinduced birefringence. These materials can be used in optical data storage technologies, where the ability to photoinduce and photoerase birefringence allows for the dynamic manipulation of light. This research opens up avenues for developing advanced materials for optical computing and information storage (X. Meng et al., 1996).
Future Directions
properties
IUPAC Name |
ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-28-23(27)15-11-13-16(14-12-15)24-21(25)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22(24)26/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQJLRXTFQNDHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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